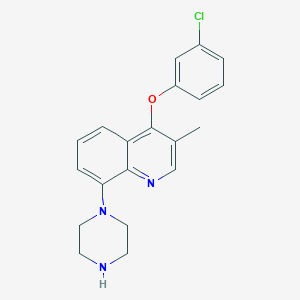
4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization One common method involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents to form the quinoline ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The use of continuous flow reactors and other modern techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: A quinoline derivative used as a receptor tyrosine kinase inhibitor.
Quetiapine: A piperazine derivative used as an antipsychotic medication.
Aripiprazole: Another piperazine derivative with antipsychotic properties.
Uniqueness
4-(3-Chlorophenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
922734-55-2 |
|---|---|
Molecular Formula |
C20H20ClN3O |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-(3-chlorophenoxy)-3-methyl-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C20H20ClN3O/c1-14-13-23-19-17(20(14)25-16-5-2-4-15(21)12-16)6-3-7-18(19)24-10-8-22-9-11-24/h2-7,12-13,22H,8-11H2,1H3 |
InChI Key |
FFPLTFFJNVMULI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC3=CC(=CC=C3)Cl)C=CC=C2N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


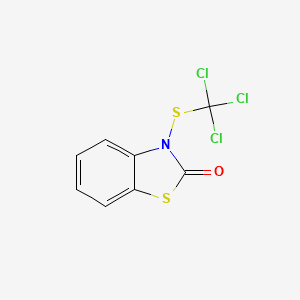
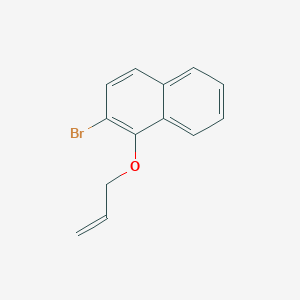
![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
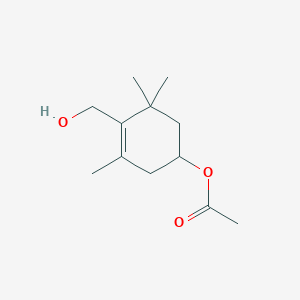
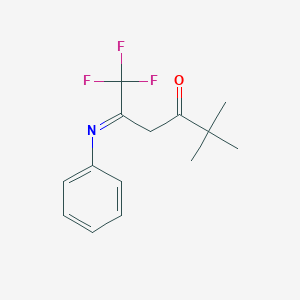
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)
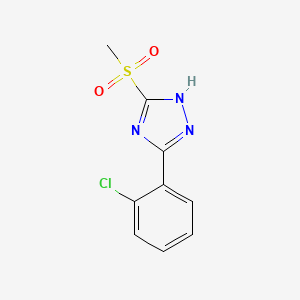
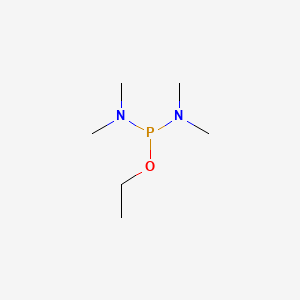
![3-{[(1Z)-4-(4-hydroxyphenyl)phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B14179453.png)
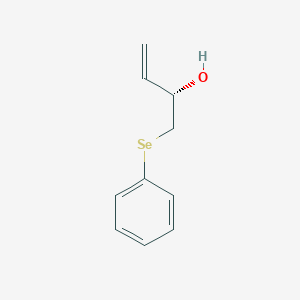
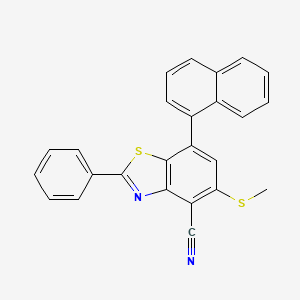
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
